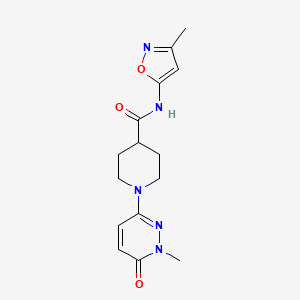

N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 4-Iodophenol , which is an aromatic organic compound. A colorless solid, it undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group .

Synthesis Analysis

While specific synthesis information for this compound is not available, a related compound, N-(4-iodophenyl)-β-alanine hydrazide, has been synthesized by reacting N-(4-iodophenyl)-β-alanine hydrazide with aromatic aldehydes in methanol at reflux .Scientific Research Applications

Synthesis and Therapeutic Potential

- Synthesis Techniques : Research has shown that compounds like 2,3-dihydro-1,4-benzodioxin-2-carboxamides can be synthesized through the reaction of esters or carboxamides with nucleophilic amines. This process provides access to potential therapeutic compounds and is facilitated by a basic environment (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Enantioselective Synthesis for Pharmaceuticals

- Enantioselective Synthesis : The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, which include compounds like N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, are important for the enantiospecific synthesis of various therapeutic agents. An indole-3-acetamide hydrolase from Alcaligenes faecalis subsp. parafaecalis was discovered to efficiently produce these enantiomers in an optically pure form (Mishra, Kaur, Sharma, & Jolly, 2016).

Novel Chemical Synthesis Approaches

- Chemical Synthesis Innovation : Innovative synthesis methods for 2,3-dihydro-1,4-benzodioxins, which include compounds like this compound, have been developed. One such method involves a tandem ring-opening/coupling cyclization process using Cu2O-catalyzed reactions, which has shown moderate to good yields for both aryl and aliphatic epoxides (Bao, Liu, Lv, & Qian, 2008).

Application in Antibacterial and Antipathogenic Research

- Antibacterial and Antipathogenic Properties : Certain derivatives related to this compound have been synthesized and tested for their interaction with bacterial cells. These derivatives have demonstrated significant antibacterial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

Biofilm Inhibition and Cytotoxicity Studies

- Biofilm Inhibition and Cytotoxicity : Research has been conducted on the synthesis of N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and their efficacy in inhibiting bacterial biofilms. These compounds have shown promising results in inhibiting biofilms of strains like Escherichia coli and Bacillus subtilis, while also displaying mild cytotoxicity (Abbasi, Zeb, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2020).

Properties

IUPAC Name |

N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO3/c16-10-5-7-11(8-6-10)17-15(18)14-9-19-12-3-1-2-4-13(12)20-14/h1-8,14H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUGQXIWJZHJKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2637552.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2637553.png)

![2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2637554.png)

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2637557.png)

![3-[(2,6-dichlorophenyl)methyl]-8-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2637558.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2637564.png)

![3-[3,3-Dimethylbutan-2-yl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2637565.png)

![8-(3-((3-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637566.png)

![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2637567.png)

![Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride](/img/structure/B2637569.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2637571.png)